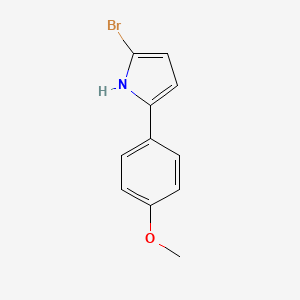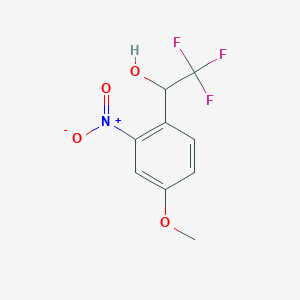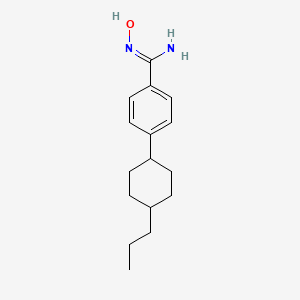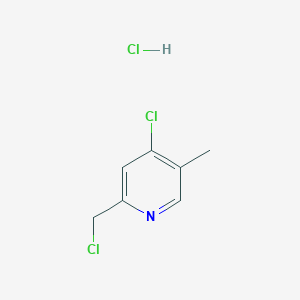
3,5-Di-tert-butyl-N-m-tolyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-tert-butyl-N-m-tolyl-benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of two tert-butyl groups and a tolyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-N-m-tolyl-benzamide typically involves the reaction of 3,5-di-tert-butylbenzoic acid with m-toluidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Di-tert-butyl-N-m-tolyl-benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5-Di-tert-butyl-N-m-tolyl-benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Di-tert-butyl-N-m-tolyl-benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may act as an inhibitor of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butylcatechol: A related compound with antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Known for its use in organic light-emitting diodes (OLEDs) and as a pharmaceutical intermediate.
Uniqueness
3,5-Di-tert-butyl-N-m-tolyl-benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of tert-butyl and tolyl groups attached to a benzamide core makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H29NO |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
3,5-ditert-butyl-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C22H29NO/c1-15-9-8-10-19(11-15)23-20(24)16-12-17(21(2,3)4)14-18(13-16)22(5,6)7/h8-14H,1-7H3,(H,23,24) |
Clé InChI |
WJDDAPXQBVTTTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B11714075.png)

![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)

![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11714106.png)
![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714111.png)
![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)

![{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
![2-methyl-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B11714136.png)

